Methyl 9,10,12,13-tetrabromooctadecanoate
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Overview
Description
Methyl 9,10,12,13-tetrabromooctadecanoate is a brominated fatty acid ester It is a derivative of octadecanoic acid, where the hydrogen atoms at positions 9, 10, 12, and 13 are replaced by bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9,10,12,13-tetrabromooctadecanoate typically involves the bromination of methyl octadecanoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 9,10,12,13-tetrabromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of the corresponding hydrocarbon (octadecane).
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 9,10,12,13-tetrabromooctadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential effects on biological systems, including its role as a brominated fatty acid.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying the effects of brominated fatty acids.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 9,10,12,13-tetrabromooctadecanoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity. The ester group can also undergo hydrolysis to release the corresponding acid, which may have additional biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9,10,12,13-Tetrabromooctadecanoic Acid: The parent acid of methyl 9,10,12,13-tetrabromooctadecanoate.
Methyl 9,10-dibromooctadecanoate: A similar compound with only two bromine atoms.
Methyl 9,10,12-tribromooctadecanoate: A compound with three bromine atoms.
Uniqueness
This compound is unique due to the presence of four bromine atoms, which impart distinct chemical and physical properties
Properties
CAS No. |
62080-86-8 |
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Molecular Formula |
C19H34Br4O2 |
Molecular Weight |
614.1 g/mol |
IUPAC Name |
methyl 9,10,12,13-tetrabromooctadecanoate |
InChI |
InChI=1S/C19H34Br4O2/c1-3-4-8-11-15(20)17(22)14-18(23)16(21)12-9-6-5-7-10-13-19(24)25-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
SPUDSROCBBPFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(CC(C(CCCCCCCC(=O)OC)Br)Br)Br)Br |
Origin of Product |
United States |
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